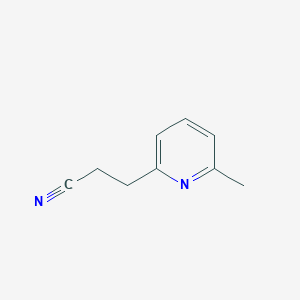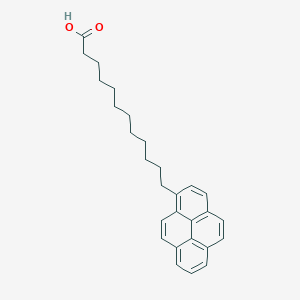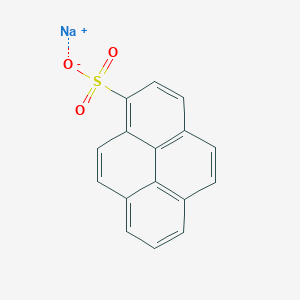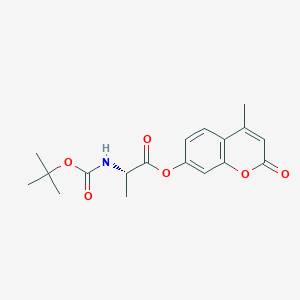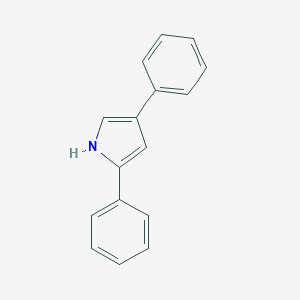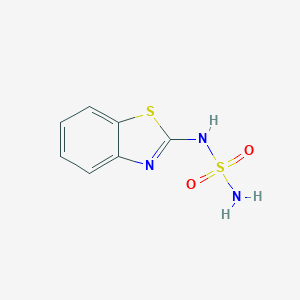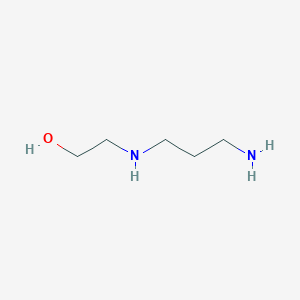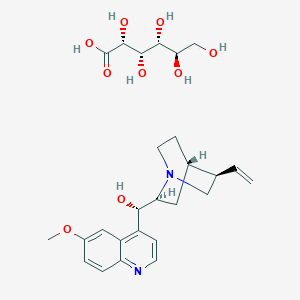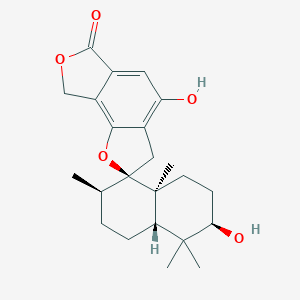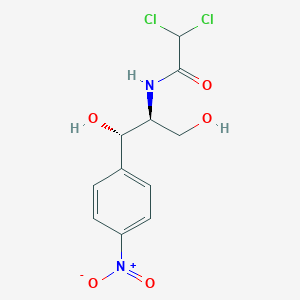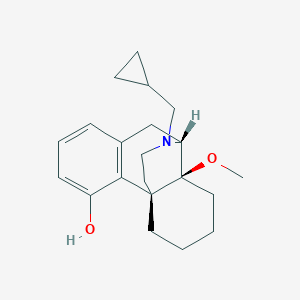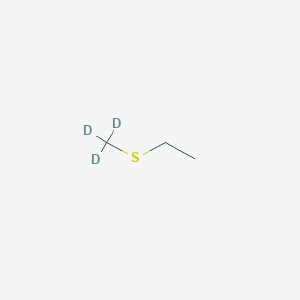
Methyl-d3-thioethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-d3-thioethane is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a thioether, which is a sulfur-containing organic compound that is commonly used in organic synthesis. Methyl-d3-thioethane has three deuterium atoms in its structure, which makes it useful in isotope labeling experiments.
作用機序
The mechanism of action of methyl-d3-thioethane is not well understood, but it is believed to be related to its ability to alter the structure and function of proteins. The compound may interact with specific amino acid residues or disrupt protein-protein interactions, leading to changes in cellular signaling pathways and other biological processes.
生化学的および生理学的効果
Methyl-d3-thioethane has been shown to have a range of biochemical and physiological effects. In one study, the compound was found to inhibit the activity of a specific enzyme involved in lipid metabolism, which could have implications for the treatment of metabolic disorders. Other studies have suggested that methyl-d3-thioethane may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of methyl-d3-thioethane is its ability to act as an isotope label, which can be used to study metabolic pathways and protein interactions. However, the compound also has some limitations, including its relatively high cost and the difficulty of synthesizing large quantities of the compound.
将来の方向性
There are many potential future directions for research involving methyl-d3-thioethane. One area of interest is the development of new methods for synthesizing the compound, which could make it more widely available for research purposes. Other areas of research could include the study of the compound's effects on specific proteins or cellular pathways, as well as its potential use in the development of new drugs for the treatment of various diseases.
Conclusion:
Methyl-d3-thioethane is a compound that has significant potential for scientific research applications. Its ability to act as an isotope label makes it useful for studying metabolic pathways and protein interactions, and its unique properties may have applications in the development of new drugs for the treatment of various diseases. While there are some limitations to its use, the future looks bright for research involving methyl-d3-thioethane.
合成法
Methyl-d3-thioethane can be synthesized using a variety of methods, including the reaction of deuterium-labeled ethyl mercaptan with methyl iodide, or the reaction of deuterium-labeled ethyl bromide with sodium hydrosulfide. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and reaction time to obtain high yields of the desired product.
科学的研究の応用
Methyl-d3-thioethane has a wide range of scientific research applications. One of the most common uses is in isotope labeling experiments, which are used to study metabolic pathways and protein interactions. By labeling specific atoms in a molecule, researchers can track the movement of the molecule through various biological processes and gain insight into the underlying mechanisms.
特性
CAS番号 |
41880-36-8 |
|---|---|
製品名 |
Methyl-d3-thioethane |
分子式 |
C3H5D3S |
分子量 |
79.18 g/mol |
IUPAC名 |
trideuteriomethylsulfanylethane |
InChI |
InChI=1S/C3H8S/c1-3-4-2/h3H2,1-2H3/i2D3 |
InChIキー |
WXEHBUMAEPOYKP-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])SCC |
SMILES |
CCSC |
正規SMILES |
CCSC |
その他のCAS番号 |
41880-36-8 |
純度 |
85% min. |
同義語 |
Methyl-d3-ethyl sulfide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



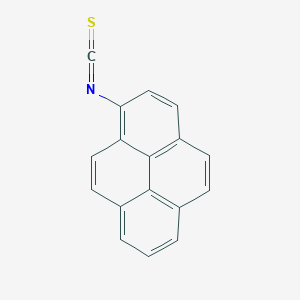

![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)
